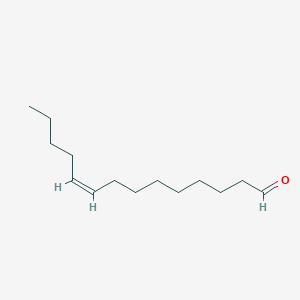

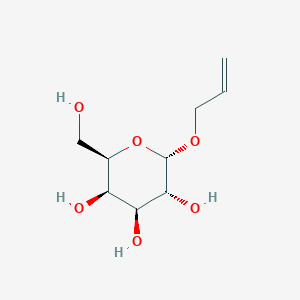

Allyl alpha-D-galactopyranoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Delivery Systems

Allyl alpha-D-galactopyranoside has been used in the development of high-loading-capacity pH-sensitive glycol hydrogels . These hydrogels were developed as effective vehicles for oral drug delivery . The hydrogels were obtained through the free-radical polymerization of methacrylic acid and allyl alpha-D-galactopyranoside . The hydrogels showed potential for use as drug delivery systems, with their swelling and drug release profiles depending on the methacrylic acid content and the crosslinker type and content .

Colon-Specific Drug Delivery

The hydrogels developed using Allyl alpha-D-galactopyranoside have been studied for their potential in colon-specific drug delivery . The hydrogels were able to prevent the release of the drug in the upper part of the GIT, requiring a triggering mechanism that causes sudden drug release upon reaching the colon .

Development of Environmentally Friendly Surfactants

Alkyl galactosides, which can be prepared using D-galactose and alcohols with different chain lengths, have been studied for their potential as environmentally friendly surfactants . These surfactants have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity .

Formulation of Conventional and Advanced Drug Delivery Systems

Alkyl galactosides can be used to formulate conventional and advanced drug delivery systems . They can be used as a substitute for conventional surfactants due to their peculiar physicochemical behavior including insensitivity to variations in temperature and salinity .

Use in Food Applications

Alkyl galactosides have a wide application field, not only as surfactants for detergents and emulsifiers, but also in food applications .

Use as Drug Carriers

Alkyl galactosides possess potential benefits in pharmaceutical development, and can be used as drug carriers .

Mécanisme D'action

Target of Action

Allyl alpha-D-galactopyranoside is a synthetic intermediate used in oligosaccharide synthesis . .

Biochemical Pathways

Allyl alpha-D-galactopyranoside is involved in the synthesis of oligosaccharides . Oligosaccharides play various roles in biological systems, including cell-cell recognition and interaction, modulation of protein function, and host-microbe interaction.

Pharmacokinetics

Its solubility and lipophilicity, which can impact bioavailability, have been reported . It has a high GI absorption and is a P-gp substrate .

Action Environment

The action, efficacy, and stability of Allyl alpha-D-galactopyranoside can be influenced by various environmental factors. For instance, it should be stored at temperatures below -10°C . .

Propriétés

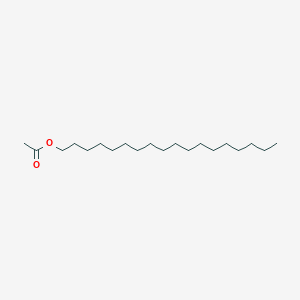

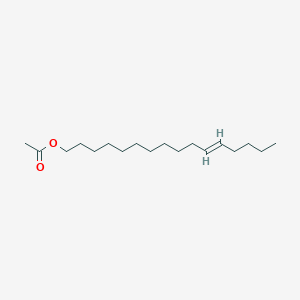

IUPAC Name |

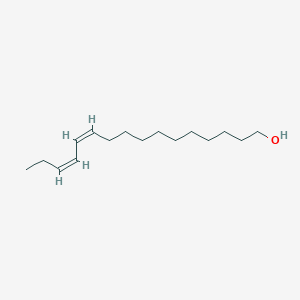

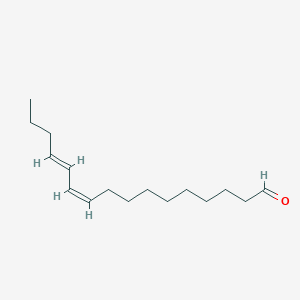

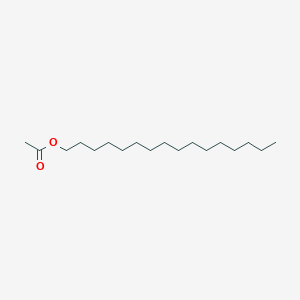

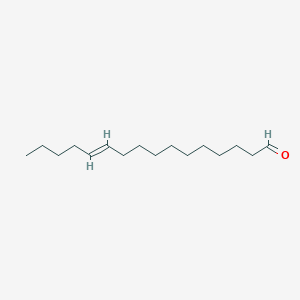

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ally a-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.